molecular formula C22H29NO5 B5238930 4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine;oxalic acid

4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine;oxalic acid

Cat. No.: B5238930
M. Wt: 387.5 g/mol
InChI Key: XMYXWWDILIVKJS-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a naphthalen-2-yloxybutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine typically involves multiple steps, starting with the preparation of the naphthalen-2-yloxybutyl intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(4-phenoxybutyl)piperidine
  • 4-Methyl-1-(4-biphenyl-2-yloxybutyl)piperidine
  • 4-Methyl-1-(4-anthracen-2-yloxybutyl)piperidine

Uniqueness

4-Methyl-1-(4-naphthalen-2-yloxybutyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-1-(4-naphthalen-2-yloxybutyl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO.C2H2O4/c1-17-10-13-21(14-11-17)12-4-5-15-22-20-9-8-18-6-2-3-7-19(18)16-20;3-1(4)2(5)6/h2-3,6-9,16-17H,4-5,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYXWWDILIVKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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